molecular formula C19H19N5O3S2 B10777536 (2-Mercaptomethyl-4-phenyl-butyrylimino)-(5-tetrazol-1-ylmethyl-thiophen-2-yl)-acetic acid

(2-Mercaptomethyl-4-phenyl-butyrylimino)-(5-tetrazol-1-ylmethyl-thiophen-2-yl)-acetic acid

Cat. No.: B10777536
M. Wt: 429.5 g/mol
InChI Key: DUKDFMPUZRDWLT-CQSZACIVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mercaptocarboxylate inhibitors typically involves the formation of a thiol group and a carboxylate group on a suitable organic scaffold. One common method involves the reaction of a thiol-containing compound with a carboxylic acid derivative under mild conditions . For example, the synthesis of 2-mercaptopropionic acid can be achieved by reacting thioglycolic acid with an appropriate aldehyde or ketone in the presence of a base .

Industrial Production Methods

Industrial production of mercaptocarboxylate inhibitors often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography, and quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Mercaptocarboxylate inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

Molecular Formula

C19H19N5O3S2

Molecular Weight

429.5 g/mol

IUPAC Name

2-[(2S)-4-phenyl-2-(sulfanylmethyl)butanoyl]imino-2-[5-(tetrazol-1-ylmethyl)thiophen-2-yl]acetic acid

InChI

InChI=1S/C19H19N5O3S2/c25-18(14(11-28)7-6-13-4-2-1-3-5-13)21-17(19(26)27)16-9-8-15(29-16)10-24-12-20-22-23-24/h1-5,8-9,12,14,28H,6-7,10-11H2,(H,26,27)/t14-/m1/s1

InChI Key

DUKDFMPUZRDWLT-CQSZACIVSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H](CS)C(=O)N=C(C2=CC=C(S2)CN3C=NN=N3)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCC(CS)C(=O)N=C(C2=CC=C(S2)CN3C=NN=N3)C(=O)O

Origin of Product

United States

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